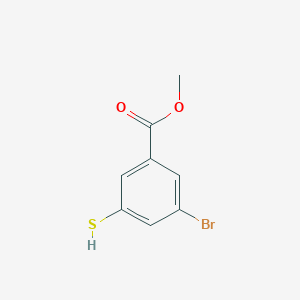

Methyl 3-bromo-5-sulfanylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-bromo-5-sulfanylbenzoate” is a chemical compound with the molecular formula C8H7BrO2S . It has a molecular weight of 247.11 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-sulfanylbenzoate” consists of a benzene ring substituted with a bromo group, a sulfanyl group, and a methyl ester group .Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-sulfanylbenzoate” is a compound with a molecular weight of 247.11 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.Scientific Research Applications

Synthesis Applications

Methyl 3-bromo-5-sulfanylbenzoate has been utilized in various synthesis applications. For instance, it played a role in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showcasing its utility in creating complex organic compounds (Pokhodylo & Obushak, 2019). Similarly, it has been used in the efficient synthesis of 3-aryl-2-aryl(or methyl)sulfanylbenzo[b]thiophenes, demonstrating its versatility in forming heterocyclic compounds (Kobayashi, Egara, Fukamachi, & Konishi, 2009).

Photodynamic Therapy

A study on the new zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups containing Schiff base, involved methyl 3-bromo-5-sulfanylbenzoate. This research is significant for photodynamic therapy, especially for cancer treatment, due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antituberculosis Activities

Methyl 3-bromo-5-sulfanylbenzoate derivatives have been explored for their potential in antimicrobial and antituberculosis activities. For example, bromophenol derivatives from the red alga Rhodomela confervoides, including compounds related to methyl 3-bromo-5-sulfanylbenzoate, were studied for their activity against human cancer cell lines and microorganisms, although they were found inactive in this context (Zhao et al., 2004). Similarly, 3-heteroarylthioquinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, highlighting the compound's relevance in tuberculosis research (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Mechanism of Action

Target of Action

“Methyl 3-bromo-5-sulfanylbenzoate” is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM coupling reaction .

Biochemical Pathways

The SM coupling reaction is the main biochemical pathway affected by “Methyl 3-bromo-5-sulfanylbenzoate”. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of “Methyl 3-bromo-5-sulfanylbenzoate” is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its ability to form complex carbon structures .

properties

IUPAC Name |

methyl 3-bromo-5-sulfanylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEXQXGYNHMJEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester](/img/structure/B2359673.png)

![5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4(3H)-one](/img/structure/B2359674.png)

![2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2359683.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)

![1-(3-chloro-4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2359689.png)